Cas no 1422506-49-7 ((6S,8S,10S)-8-((E)-1-hydroxybut-2-en-2-yl)-9-(hydroxymethyl)-12-methyl-6,7,8,9,10,11-hexahydro-5H-6,10-epiminocycloocta[b]indol-2-ol)
![(6S,8S,10S)-8-((E)-1-hydroxybut-2-en-2-yl)-9-(hydroxymethyl)-12-methyl-6,7,8,9,10,11-hexahydro-5H-6,10-epiminocycloocta[b]indol-2-ol structure](https://it.kuujia.com/scimg/cas/1422506-49-7x500.png)
1422506-49-7 structure
Nome del prodotto:(6S,8S,10S)-8-((E)-1-hydroxybut-2-en-2-yl)-9-(hydroxymethyl)-12-methyl-6,7,8,9,10,11-hexahydro-5H-6,10-epiminocycloocta[b]indol-2-ol
(6S,8S,10S)-8-((E)-1-hydroxybut-2-en-2-yl)-9-(hydroxymethyl)-12-methyl-6,7,8,9,10,11-hexahydro-5H-6,10-epiminocycloocta[b]indol-2-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (6S,8S,10S)-8-((E)-1-hydroxybut-2-en-2-yl)-9-(hydroxymethyl)-12-methyl-6,7,8,9,10,11-hexahydro-5H-6,10-epiminocycloocta[b]indol-2-ol
- Rauvotetraphylline A
- [ "" ]
- HY-N1360
- 6,10-Imino-5H-cyclooct[b]indole-8-ethanol, beta-ethylidene-6,7,8,9,10,11-hexahydro-2-hydroxy-9-(hydroxymethyl)-12-methyl-, (betaE,6S,8R,9S,10S)-
- AKOS040762270
- CS-0016768
- 1422506-49-7
- (1S,12S,13S,14R)-14-[(E)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol
-
- Inchi: 1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3/b11-3-
- Chiave InChI: MVGDPTFDPKCFEM-JYOAFUTRSA-N
- Sorrisi: C/C=C(\C1C(CO)C2CC3C4C(=CC=C(C=4)O)NC=3C(N2C)C1)/CO
Proprietà calcolate
- Massa esatta: 342.19400
- Massa monoisotopica: 342.19434270g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 525
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 79.7Ų
- XLogP3: 1.9
Proprietà sperimentali
- Colore/forma: Powder
- PSA: 79.72000
- LogP: 2.27600
(6S,8S,10S)-8-((E)-1-hydroxybut-2-en-2-yl)-9-(hydroxymethyl)-12-methyl-6,7,8,9,10,11-hexahydro-5H-6,10-epiminocycloocta[b]indol-2-ol Informazioni sulla sicurezza
- Condizioni di conservazione:Conservare a temperatura ambiente, 2-8 ℃ è meglio
(6S,8S,10S)-8-((E)-1-hydroxybut-2-en-2-yl)-9-(hydroxymethyl)-12-methyl-6,7,8,9,10,11-hexahydro-5H-6,10-epiminocycloocta[b]indol-2-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4895-5 mg |
Rauvotetraphylline A |
1422506-49-7 | 98% | 5mg |
¥ 4,890 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R92640-5mg |
(6S,8S,10S)-8-((E)-1-hydroxybut-2-en-2-yl)-9-(hydroxymethyl)-12-methyl-6,7,8,9,10,11-hexahydro-5H-6,10-epiminocycloocta[b]indol-2-ol |
1422506-49-7 | 5mg |
¥5600.0 | 2021-09-08 | ||
A2B Chem LLC | AA69861-5mg |
Rauvotetraphylline A |
1422506-49-7 | 5mg |
$869.00 | 2024-04-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4895-1 mg |
Rauvotetraphylline A |
1422506-49-7 | 1mg |
¥2835.00 | 2022-02-28 | ||
TargetMol Chemicals | TN4895-1 mL * 10 mM (in DMSO) |
Rauvotetraphylline A |
1422506-49-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4990 | 2023-09-15 | |
TargetMol Chemicals | TN4895-1 ml * 10 mm |
Rauvotetraphylline A |
1422506-49-7 | 1 ml * 10 mm |
¥ 22780 | 2024-07-19 | ||
TargetMol Chemicals | TN4895-5mg |
Rauvotetraphylline A |
1422506-49-7 | 5mg |
¥ 18500 | 2024-07-19 |
(6S,8S,10S)-8-((E)-1-hydroxybut-2-en-2-yl)-9-(hydroxymethyl)-12-methyl-6,7,8,9,10,11-hexahydro-5H-6,10-epiminocycloocta[b]indol-2-ol Letteratura correlata
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
-
2. Back matter
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
1422506-49-7 ((6S,8S,10S)-8-((E)-1-hydroxybut-2-en-2-yl)-9-(hydroxymethyl)-12-methyl-6,7,8,9,10,11-hexahydro-5H-6,10-epiminocycloocta[b]indol-2-ol) Prodotti correlati
- 862813-62-5(ethyl 3-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido-3-(4-methylphenyl)propanoate)
- 1805501-89-6(Methyl 5-(bromomethyl)-4-(difluoromethyl)-3-hydroxypyridine-2-acetate)
- 220032-43-9(Tert-Butyl 1-(Piperidin-4-Ylmethyl)Piperidin-4-YlCarbamate)
- 318238-12-9(N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine)
- 1797691-14-5(2,5-difluoro-9-oxo-9,10-dihydroacridine-4-carboxylic acid)
- 1803819-61-5(3-Fluoro-5-methyl-4-nitrobenzaldehyde)
- 54122-88-2(3-Isothiocyanatoprop-1-yne)
- 132475-60-6(2-Bromo-n-hydroxy-benzamidine)
- 941209-04-7(1,3-dimethyl-5-(methylamino)methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1034467-84-9(5-Cyclopropyl-2-fluoro-4-iodopyridine)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
